N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)benzamide

Description

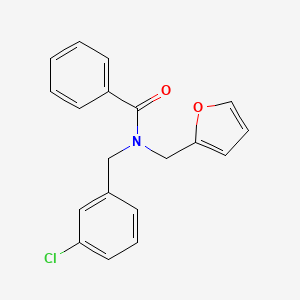

N-(3-Chlorobenzyl)-N-(furan-2-ylmethyl)benzamide (CAS: 880785-68-2) is a benzamide derivative with the molecular formula C₁₉H₁₅Cl₂NO₂ and a molecular weight of 360.23 g/mol . Its structure features a benzamide core substituted with a 3-chlorobenzyl group and a furan-2-ylmethyl group (Figure 1).

Properties

Molecular Formula |

C19H16ClNO2 |

|---|---|

Molecular Weight |

325.8 g/mol |

IUPAC Name |

N-[(3-chlorophenyl)methyl]-N-(furan-2-ylmethyl)benzamide |

InChI |

InChI=1S/C19H16ClNO2/c20-17-9-4-6-15(12-17)13-21(14-18-10-5-11-23-18)19(22)16-7-2-1-3-8-16/h1-12H,13-14H2 |

InChI Key |

RYWKRYZQBUTMRG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N(CC2=CC(=CC=C2)Cl)CC3=CC=CO3 |

Origin of Product |

United States |

Biological Activity

N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)benzamide is a compound that has garnered attention in recent pharmacological studies due to its potential biological activities. This article delves into its synthesis, biological properties, and therapeutic applications, supported by relevant data and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 3-chlorobenzylamine with furan-2-carboxaldehyde, followed by acylation with benzoyl chloride. This method allows for the introduction of both the chlorobenzyl and furan moieties, which are crucial for its biological activity.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of compounds containing furan moieties exhibit significant antimicrobial activity. For instance, compounds structurally related to this compound showed promising results against various bacterial strains, including Escherichia coli and Staphylococcus aureus . Table 1 summarizes the minimum inhibitory concentration (MIC) values of related compounds.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | E. coli | 64 |

| Compound B | S. aureus | 32 |

| This compound | E. coli | TBD |

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies indicated that this compound exhibits cytotoxic effects on cancer cell lines, particularly HeLa cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study: HeLa Cell Line Testing

In one study, this compound was tested against HeLa cells, resulting in an IC50 value of approximately 15 µM. This suggests a moderate potency in inhibiting cell proliferation.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

- Furan Ring : Known for its role in enhancing bioactivity due to its ability to participate in various chemical reactions.

- Chlorobenzyl Group : The presence of the chlorine atom is believed to increase lipophilicity and improve binding affinity to biological targets.

Comparative Analysis

A comparative analysis with other benzamide derivatives reveals that modifications in the aromatic rings can significantly affect their biological properties. For example, substituents on the benzene ring can alter the compound's interaction with target enzymes or receptors.

Toxicity Studies

While assessing the safety profile of this compound, toxicity tests on zebrafish embryos indicated minimal adverse effects at lower concentrations. This is crucial for evaluating its potential as a therapeutic agent.

Comparison with Similar Compounds

Key Structural Features :

- 3-Chlorobenzyl group : Enhances lipophilicity and may influence bioactivity.

Comparison with Similar Benzamide Derivatives

Structural and Physicochemical Comparisons

The following table summarizes structural and functional differences between N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)benzamide and related compounds:

Key Observations :

- Substituent Effects : The 3-chlorobenzyl group in the target compound increases molecular weight and lipophilicity compared to simpler analogs like 3-chloro-N-phenylbenzamide . The furan-2-ylmethyl group may enhance solubility relative to purely aromatic substituents.

- Biological Activity: While the target compound’s bioactivity is unreported, structurally related compounds exhibit diverse activities. For example, azetidinone-containing benzamides show antimicrobial properties , and N-benzimidazolyl derivatives demonstrate anti-inflammatory effects .

- Synthetic Routes: Most benzamides are synthesized via benzoyl chloride-amine coupling , but specialized groups (e.g., azetidinone) require additional steps like cyclization .

Crystallographic and Conformational Comparisons

- Target Compound: Structural data are unavailable, but similar compounds (e.g., 3-chloro-N-phenylbenzamide) crystallize in monoclinic systems (space group P2₁/c) with hydrogen-bonded networks .

- Furan-Containing Analogs: 3-Chloro-N-[N-(furan-2-carbonyl)-hydrazinocarbothioyl]benzamide adopts a trans conformation between the benzoyl and thiono groups, stabilized by intramolecular hydrogen bonds . This suggests that furan substituents may influence conformational preferences in benzamides.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.